N-ethyl-N-isopropyl-tryptamine is classified under the broader category of tryptamines, which are organic compounds that share a common indole structure. Tryptamines are often derived from the amino acid tryptophan and are known for their role as neurotransmitters and psychoactive agents in both plants and animals. The specific IUPAC name for this compound is N-ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine, with a CAS number of 848130-11-0 .
The synthesis of N-ethyl-N-isopropyl-tryptamine typically involves several key steps, starting with the formation of the indole ring, which is crucial for the compound's biological activity. A common method includes the alkylation of tryptamine using ethyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate or Hunig's base. This reaction generally proceeds via nucleophilic substitution, where the nitrogen atom of tryptamine acts as a nucleophile attacking the electrophilic carbon in the alkyl halide .
N-ethyl-N-isopropyl-tryptamine features a complex molecular structure characterized by its indole core. The molecular formula is with a molecular weight of approximately 230.35 g/mol.
The structural representation can be summarized as follows:
This indicates that the compound contains two nitrogen atoms within its structure, contributing to its basic properties .
N-ethyl-N-isopropyl-tryptamine can participate in various chemical reactions typical of amines and indoles:
These reactions are significant for understanding how modifications to the structure can impact biological activity .
The mechanism of action of N-ethyl-N-isopropyl-tryptamine primarily involves interaction with serotonin receptors in the brain, particularly the 5-hydroxytryptamine (serotonin) receptor subtype 2A. This interaction leads to alterations in neurotransmission that can result in psychedelic effects.
Research into these mechanisms helps elucidate how structural variations among tryptamines influence their pharmacological profiles .
N-ethyl-N-isopropyl-tryptamine exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings .
N-ethyl-N-isopropyl-tryptamine has several potential applications in scientific research:
Alexander Shulgin (1925–2014), widely regarded as the foremost pioneer in the exploration of psychedelic tryptamines, synthesized and characterized N-ethyl-N-isopropyltryptamine (EiPT) as part of his systematic investigation into structure-activity relationships of psychoactive compounds. Documented in TiHKAL: Tryptamines I Have Known and Loved (1997), EiPT emerged from Shulgin’s methodology of iterative molecular modification. His approach involved deliberate alterations to the alkyl substituents on the tryptamine core’s terminal amine—replacing methyl groups in N,N-dimethyltryptamine (DMT) with ethyl and isopropyl moieties to probe steric and electronic influences on receptor binding and subjective effects [2] [8].
Shulgin’s laboratory in Lafayette, California, became the epicenter for synthesizing and bioassaying hundreds of novel psychoactive compounds. His work combined rigorous organic chemistry with meticulous self-experimentation, a practice he termed "inquiry through synthesis." EiPT (entry #10 in TiHKAL) exemplifies this approach, designed to bridge pharmacological gaps between smaller dialkyltryptamines (e.g., DMT) and bulkier analogs like N,N-diisopropyltryptamine (DiPT) [2] [7]. Shulgin’s publications, particularly PiHKAL and TiHKAL, intentionally detailed synthetic routes and phenomenological notes to preserve scientific knowledge amid increasing regulatory restrictions. This transparency drew scrutiny from the Drug Enforcement Administration (DEA), which raided his laboratory in 1994 citing concerns about enabling illicit synthesis [2] [8].
EiPT entered scientific literature primarily through TiHKAL, which remains the most comprehensive source on its discovery and preliminary characterization. Shulgin described EiPT qualitatively as producing "minimal psychedelic effects" at 24–40 mg orally, with an emphasis on somatic sensations and emotional shifts over visual distortions [2] [4]. Unlike classical tryptamines (e.g., psilocybin), EiPT reportedly induced "dysphoria and nausea" in some subjects, limiting its recreational appeal and scientific follow-up [4] [7].
Early research faced significant constraints:
Table 1: Structural Comparison of EiPT with Key Tryptamine Derivatives
Compound | N-Substituents | Core Structure | 5-HT₂ₐ Affinity (Ki, nM)^a | Reported Effects |
---|---|---|---|---|
EiPT | Ethyl, Isopropyl | Tryptamine | Not tested | Somatic, emotional, low visual |
DMT | Methyl, Methyl | Tryptamine | 180–600 [6] | Intense visual, short-acting |
MiPT | Methyl, Isopropyl | Tryptamine | 84 [6] | Auditory distortion |
5-MeO-DiPT | Isopropyl, Isopropyl | 5-Methoxy-tryptamine | 32 [6] | Stimulant, entactogen |
^a Lower Ki indicates higher affinity. Data synthesized from receptor binding studies in rat synaptosomes [6].
The early 2000s saw renewed interest in EiPT’s potential as a pharmacological tool. In vitro screens revealed that N-alkyl chain bulkiness correlates with functional selectivity at serotonin receptors. For example, EiPT’s isopropyl group may sterically hinder G-protein coupling at 5-HT₂ₐ receptors, explaining its "atypical" effects compared to DMT [6]. Patent applications (2023) for crystalline salts of N-isopropyltryptamines cite EiPT as a structural precedent for developing serotonin modulators with reduced hallucinogenic liability [9]. Nevertheless, EiPT remains one of the least studied compounds in TiHKAL, with no published pharmacokinetic or receptor-binding data as of 2025.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: